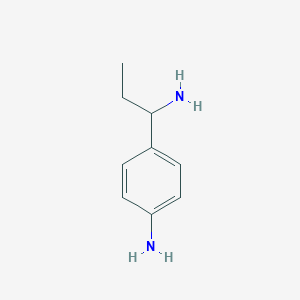

4-(1-Aminopropyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Aminopropyl)aniline is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

1.1 Catalytic Reduction of Nitro Compounds

One of the notable applications of 4-(1-Aminopropyl)aniline is in the catalytic reduction of nitroaromatic compounds. Research indicates that BAPA can be utilized to form novel heterogeneous catalysts that effectively reduce compounds like 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). The catalytic activity was evaluated using various polymer matrices that incorporated BAPA functionalities, resulting in significant conversion rates. For instance, a catalyst containing BAPA achieved over 95% conversion of 4-NP within 15 minutes, demonstrating its effectiveness in environmental remediation processes .

| Catalyst Type | Conversion Rate (%) | Time (minutes) | Rate Constant (k1) (min−1) |

|---|---|---|---|

| ReBAPA | >95 | 15 | 0.21 |

| extReHEP | >95 | 300 | 5.17 × 10−2 |

| extReAHP | 27 | 300 | 9.01 × 10−4 |

1.2 Upcycling of Polymers

BAPA also plays a crucial role in the aminolysis of polyesters such as polylactic acid (PLA). In a study, BAPA was used as a reactant in lactate-based ionic liquids to efficiently deconstruct PLA into valuable lactamides. This method not only provides a pathway for recycling plastics but also yields high-value chemicals .

Pharmaceutical Applications

2.1 Drug Development

The structure of BAPA allows it to serve as a precursor for various pharmaceutical compounds. Its amino group can participate in nucleophilic substitutions and coupling reactions, leading to the synthesis of bioactive molecules. For example, derivatives of BAPA have been explored for their potential as inhibitors in cancer therapies, particularly targeting pathways involving protein kinase B (PKB) .

2.2 Anti-leprotic and Anti-malarial Uses

While not directly related to BAPA, compounds structurally similar to it have been associated with anti-leprotic and anti-malarial activities. The amino group in these compounds is critical for their biological activity, suggesting that BAPA and its derivatives could be further investigated for similar therapeutic effects .

Material Science Applications

3.1 Synthesis of Advanced Materials

BAPA is utilized in synthesizing advanced materials such as conductive polymers and composites due to its ability to form stable bonds with various substrates. Its incorporation into polymer matrices enhances mechanical properties and conductivity, making it suitable for applications in electronics and sensors.

3.2 Coatings and Adhesives

The reactivity of the amino group in BAPA allows it to be used as a curing agent or hardener in epoxy resins and coatings. This application is particularly valuable in the production of durable materials used in construction and automotive industries.

Case Studies

- Case Study on Catalytic Efficiency : A study evaluated the performance of different catalysts containing BAPA functionalities for the reduction of nitro compounds. The findings highlighted that catalysts with higher concentrations of BAPA demonstrated significantly improved catalytic activity compared to those with lower concentrations .

- Case Study on Polymer Upcycling : In another research effort, the aminolysis of PLA using BAPA under optimized conditions yielded high conversion rates into lactamides, showcasing its potential for sustainable practices in polymer recycling .

特性

CAS番号 |

133332-54-4 |

|---|---|

分子式 |

C9H14N2 |

分子量 |

150.22 g/mol |

IUPAC名 |

4-(1-aminopropyl)aniline |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3 |

InChIキー |

IYWMAXHBPYOXNJ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)N)N |

正規SMILES |

CCC(C1=CC=C(C=C1)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。